molecular formula C20H17N5O2 B15108300 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15108300
M. Wt: 359.4 g/mol
InChI Key: HZWREBNCTCRZES-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two key structural motifs:

  • A 2,3-dihydro-1,4-benzodioxin-6-yl group attached to the pyrimidine nitrogen.
  • A 4-methylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine core.

The dihydrobenzodioxin moiety may enhance solubility or target binding, while the 4-methylphenyl group could influence steric and electronic properties .

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H17N5O2/c1-13-2-5-15(6-3-13)25-20-16(11-23-25)19(21-12-22-20)24-14-4-7-17-18(10-14)27-9-8-26-17/h2-7,10-12H,8-9H2,1H3,(H,21,22,24)

InChI Key

HZWREBNCTCRZES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include substituted benzodioxins and pyrazolo[3,4-d]pyrimidines. Common synthetic routes may involve:

    Condensation Reactions: Combining benzodioxin derivatives with pyrazolo[3,4-d]pyrimidine precursors under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine ring through intramolecular cyclization.

    Substitution Reactions: Introducing the 4-methylphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with cellular pathways to exert therapeutic effects.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives with Varied Substituents

The following table compares the target compound with structurally related pyrazolo[3,4-d]pyrimidines from the evidence:

Compound Name / ID Core Structure Substituents Molecular Weight Key Activity/Application Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-amine N-(2,3-dihydro-1,4-benzodioxin-6-yl), 1-(4-methylphenyl) ~393.4 (calc.) Hypothesized anti-inflammatory -
8a () Pyrazolo[3,4-d]pyrimidin-4-amine N-(4-aryloxy-2-methylphenyl), 1-phenyl ~380–400 Anti-inflammatory
9a () Pyrazolo[3,4-d]pyrimidin-4-amine 1-phenyl, urea/thiourea at 3-methyl-4-position ~420–450 Anti-inflammatory
10a () Pyrazolo[3,4-d]pyrimidin-4-amine 1-phenyl, benzoate ester at 3-methyl-4-position ~400–430 Anti-inflammatory
6-(Methylthio)-derivative () Pyrazolo[3,4-d]pyrimidin-4-amine 6-(methylthio), 1-methyl, N-(4-methoxyphenyl) 289.72 Not specified
N-Benzyl-4-chlorophenyl () Pyrazolo[3,4-d]pyrimidin-4-amine N-benzyl, 1-(4-chlorophenyl) ~350.8 Not specified

Key Observations:

  • Substituent Effects on Activity : The target compound’s dihydrobenzodioxin group may confer improved solubility compared to phenyl or benzyl substituents in analogs like 8a or 6 .
  • Role of Halogens : Chlorine substituents (e.g., in ) often enhance lipophilicity and binding affinity but may increase toxicity .
  • Urea/Thiourea Moieties : Compounds like 9a-d () exhibit anti-inflammatory activity, suggesting that polar groups at the 4-position can modulate target engagement .

Benzodioxin-Containing Analogs

The dihydrobenzodioxin moiety is also present in sulfonamide derivatives (), which exhibit antimicrobial activity. For example:

  • Compound 7l (): 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide showed potent antimicrobial activity with low hemolytic toxicity .

Comparison with Target Compound:

Feature Target Compound Compound 7l ()
Core Structure Pyrazolo[3,4-d]pyrimidine Sulfonamide-acetamide
Benzodioxin Position At pyrimidine N-position At sulfonamide N-position
Key Substituents 4-methylphenyl 4-chlorophenyl, 3,5-dimethylphenyl
Biological Activity Hypothesized anti-inflammatory Antimicrobial (bacterial/fungal)

The benzodioxin group in both compounds may enhance membrane permeability or target-specific interactions, but the core structure dictates primary activity (anti-inflammatory vs. antimicrobial) .

Comparison with Functional Analogs

Antimicrobial Agents ()

  • Sulfonamide-Benzodioxin Hybrids (): Demonstrated broad-spectrum antimicrobial activity, with compound 7l being a standout .
  • Imidazo[1,2-α]pyridine Derivatives (): Compounds like 13a (N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)benzenamine) showed antifungal activity, highlighting the importance of aryl amine substituents .

Structural vs. Functional Similarities:

  • The target compound’s 4-methylphenyl group resembles the 3,5-dimethylphenyl group in 7l, both likely contributing to hydrophobic interactions.
  • Unlike imidazo[1,2-α]pyridines (), the pyrazolo[3,4-d]pyrimidine core may offer better metabolic stability .

Halogenated Derivatives ()

  • 3-Iodo-N-methylpyrazolo[3,4-d]pyrimidin-4-amine (): Halogenation (iodine) at the 3-position increases molecular weight (275.9 g/mol) and may influence kinase inhibition .

Comparison with Target Compound:

  • The target lacks halogens, which may reduce off-target toxicity compared to chlorinated analogs .
  • The dihydrobenzodioxin group offers a balance of polarity and rigidity, unlike the flexible ethyl chain in .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the benzodioxin moiety is significant for its interaction with biological targets.

Molecular Formula

C18H18N4O2C_{18}H_{18}N_{4}O_{2}

Key Structural Features

  • Benzodioxin Ring : Enhances lipophilicity and potential interactions with lipid membranes.
  • Pyrazolo[3,4-d]pyrimidine Core : Known for various pharmacological activities including anti-inflammatory and anticancer effects.

Enzyme Inhibition Studies

Recent research has focused on the compound's ability to inhibit specific enzymes linked to metabolic disorders and neurodegenerative diseases.

  • Acetylcholinesterase Inhibition : The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro studies demonstrated IC50 values indicating effective inhibition compared to standard drugs .
  • α-Glucosidase Inhibition : The compound also exhibited inhibitory activity against α-glucosidase, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various assays (e.g., DPPH radical scavenging). Results indicated significant scavenging activity, which could contribute to its neuroprotective effects .

Cytotoxicity and Anticancer Potential

In vitro cytotoxicity assays against several cancer cell lines (e.g., HeLa, MCF-7) revealed dose-dependent effects. The compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed reduced levels of amyloid plaques and improved cognitive function in treated mice compared to controls .

Case Study 2: Antidiabetic Effects

Another research project explored the antidiabetic effects through oral administration in diabetic rats. The compound significantly lowered blood glucose levels and improved insulin sensitivity .

Summary of Research Findings

Activity Assay Type IC50/Effect Reference
Acetylcholinesterase InhibitionIn vitroEffective inhibition
α-Glucosidase InhibitionIn vitroSignificant inhibition
Antioxidant ActivityDPPH ScavengingHigh scavenging activity
CytotoxicityCancer Cell LinesDose-dependent apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step reactions. For example:

  • Step 1 : Condensation of substituted pyrazolo[3,4-d]pyrimidine precursors with 2,3-dihydro-1,4-benzodioxin-6-amine under reflux in anhydrous acetonitrile or dichloromethane, using triethylamine as a base .
  • Step 2 : Purification via recrystallization (e.g., using acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Key Variables : Solvent polarity, temperature, and stoichiometry of reactants significantly impact yield. For instance, acetonitrile enhances nucleophilic substitution efficiency compared to less polar solvents .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Techniques :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrimidine and benzodioxin rings) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 403.1542 for C21H19N5O2) .

Q. What preliminary biological screening methods are used to evaluate its activity?

  • Assays :

  • Enzyme Inhibition : Kinetic assays against kinases (e.g., EGFR, Src) or cholinesterases using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values in µM range) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Strategies :

  • Catalytic Systems : Use Pd-based catalysts (e.g., Pd(OAc)2 with Xantphos) for Buchwald-Hartwig amination, improving coupling efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and enhances regioselectivity .
    • Troubleshooting : Monitor intermediates via TLC and adjust protecting groups (e.g., tert-butyloxycarbonyl for amine protection) to prevent side reactions .

Q. How do structural modifications (e.g., substituents on the benzodioxin or pyrimidine rings) affect bioactivity?

  • SAR Insights :

Substituent Effect on Activity Reference
4-MethylphenylEnhances lipophilicity and kinase binding
Fluorine at benzodioxinIncreases metabolic stability but reduces solubility
  • Methodology : Compare IC50 values of analogs in enzyme assays and correlate with computational logP/logD calculations .

Q. How to resolve contradictions in reported enzyme inhibition data across studies?

  • Approach :

  • Standardized Assay Conditions : Control variables like pH, temperature, and substrate concentration (e.g., ATP at 100 µM for kinase assays) .
  • Meta-Analysis : Use tools like Web of Science to compare datasets and identify outliers (e.g., conflicting IC50 values due to differing buffer systems) .

Q. What computational models predict binding modes with target proteins?

  • Methods :

  • Molecular Docking : Autodock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

Data Contradiction and Validation

Q. How to validate the compound’s selectivity across related enzyme isoforms?

  • Experimental Design :

  • Panel Screening : Test against isoform-rich panels (e.g., 50+ kinases) using radiometric or fluorescence polarization assays .
  • Counter-Screens : Include off-target enzymes (e.g., PDEs, cytochrome P450s) to rule out non-specific effects .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Quality Control :

  • HPLC Purity : Ensure ≥95% purity (C18 column, acetonitrile/water gradient) .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

Methodological Resources

  • Synthetic Protocols : Detailed in and , emphasizing solvent selection and purification.
  • Computational Tools : recommends docking software for mechanistic studies.
  • Data Reproducibility : highlights bibliometric frameworks for resolving contradictions.

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